Propan-2-yl 4-(2-chlorophenyl)-2-{[(4-propylphenyl)carbonyl]amino}thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPAN-2-YL 4-(2-CHLOROPHENYL)-2-(4-PROPYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 4-(2-CHLOROPHENYL)-2-(4-PROPYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The 2-chlorophenyl and 4-propylbenzamido groups can be introduced via electrophilic aromatic substitution reactions.
Esterification: The carboxylate group can be formed through esterification reactions using appropriate alcohols and acids.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, PROPAN-2-YL 4-(2-CHLOROPHENYL)-2-(4-PROPYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, thiophene derivatives are often explored for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities. Specific studies on this compound may reveal its potential as a drug candidate.
Industry
In the industrial sector, thiophene derivatives are used in the production of conductive polymers, dyes, and agrochemicals. The compound’s stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 4-(2-CHLOROPHENYL)-2-(4-PROPYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene core and carboxylate group but differ in their substituents.
Benzamido-thiophene derivatives: These compounds have similar amide linkages but may vary in their aromatic substituents.
Uniqueness
The uniqueness of PROPAN-2-YL 4-(2-CHLOROPHENYL)-2-(4-PROPYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. This makes it distinct from other thiophene derivatives and potentially valuable for specific applications.
Properties
Molecular Formula |
C24H24ClNO3S |
---|---|
Molecular Weight |
442.0 g/mol |
IUPAC Name |
propan-2-yl 4-(2-chlorophenyl)-2-[(4-propylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H24ClNO3S/c1-4-7-16-10-12-17(13-11-16)22(27)26-23-21(24(28)29-15(2)3)19(14-30-23)18-8-5-6-9-20(18)25/h5-6,8-15H,4,7H2,1-3H3,(H,26,27) |
InChI Key |
IGQJCEXXAILRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3Cl)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.